molecular formula C14H17N3O4 B2538934 1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone CAS No. 728031-49-0

1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone

Cat. No.: B2538934
CAS No.: 728031-49-0
M. Wt: 291.307
InChI Key: IHWQZCCPAFDDMU-UHFFFAOYSA-N
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Description

1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone is a synthetic organic compound featuring a phenylacetophenone core substituted with a methoxy group at position 3 and a 2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy chain at position 4. The compound’s structure integrates a 1,2,4-triazole heterocycle, known for its pharmacological versatility in antifungal, antimicrobial, and CNS-targeting agents .

Key physicochemical properties inferred from analogs include:

  • Molecular weight: ~398–426 g/mol (based on structurally related compounds) .
  • Solubility: Likely low water solubility due to hydrophobic aryl and triazole moieties, with improved solubility in organic solvents like ethanol or acetonitrile .
  • Synthesis: Analogous compounds are synthesized via nucleophilic substitution or condensation reactions, often involving α-halogenated ketones and heterocyclic precursors .

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-10(18)11-3-4-13(14(5-11)20-2)21-7-12(19)6-17-9-15-8-16-17/h3-5,8-9,12,19H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWQZCCPAFDDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(CN2C=NC=N2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Propoxy Group: The triazole ring is then reacted with an epoxide to introduce the propoxy group.

    Methoxylation: The phenyl ring is methoxylated using a methoxy reagent such as dimethyl sulfate or methyl iodide.

    Final Coupling: The final step involves coupling the triazole-containing intermediate with a hydroxyphenyl ethanone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its effects on various biological targets, particularly in the following areas:

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit antifungal properties. The triazole moiety in this compound suggests potential efficacy against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Studies have shown that similar compounds can effectively treat conditions like candidiasis and aspergillosis .

Anticancer Properties

The compound has been investigated for its anticancer potential. Triazole derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This is attributed to their interaction with specific enzymes involved in cancer metabolism and cell cycle regulation . For instance, studies have shown that compounds with similar structures can inhibit the growth of breast and prostate cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that triazole-containing compounds may possess neuroprotective properties. These compounds are believed to modulate neuroinflammatory pathways and provide protection against oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the practical applications of 1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone:

Case Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives demonstrated that those with similar structural motifs to this compound showed significant antifungal activity against Candida species. The results indicated a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies using breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through the activation of caspases. This aligns with findings from other triazole derivatives that target specific signaling pathways involved in tumor growth .

Case Study 3: Neuroprotection in Animal Models

Animal studies investigating the neuroprotective effects of similar triazole compounds showed promising results in reducing cognitive decline associated with neurodegenerative diseases. The administration of these compounds resulted in decreased markers of oxidative stress and inflammation in brain tissues .

Mechanism of Action

The mechanism of action of 1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes such as cytochrome P450, which is involved in drug metabolism. Additionally, the compound can interact with receptors and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, emphasizing pharmacological activity, structural variations, and physicochemical properties.

Structural and Functional Analogues

Compound Name & Structure Molecular Weight (g/mol) Key Pharmacological Activity Key Structural Differences References
1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone ~398 Inferred: Antifungal/CNS activity Central 1,2,4-triazole substituent
Iloperidone (1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidinyl]propoxy]-3-methoxyphenyl]ethanone) 426.5 Antipsychotic (D2/5-HT2A antagonist) Benzisoxazole-piperidine group replaces triazole
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 383.4 Not reported (structural analog) Additional methoxy groups; triazole on propanone
Compound 63 (1-[4-[3-[4-(bis(3,4-difluorophenyl)methyl)piperidinyl]propoxy]-3-methoxyphenyl]ethanone) 563.5 Antihypertensive (calcium channel blocker) Bis(fluorophenyl)-piperidine substituent
8d–8g (Triazole-thiadiazole-urea derivatives) 450–500 Antifungal (CYP51 inhibition) Triazole linked to thiadiazole-urea scaffold
1-(4-{2-Hydroxy-3-[4-(2-methylphenyl)piperazinyl]propoxy}-3-methoxyphenyl)ethanone 398.5 Inferred: CNS modulation (5-HT/DA receptors) Piperazine replaces triazole

Key Observations

Impact of Heterocycles :

  • The 1,2,4-triazole group (as in the target compound) is associated with antifungal activity via cytochrome P450 inhibition, as seen in fluconazole analogs . In contrast, iloperidone’s benzisoxazole-piperidine moiety confers antipsychotic effects through dopamine/serotonin receptor antagonism .
  • Replacement of triazole with piperazine (e.g., ) shifts activity toward adrenergic or serotonergic modulation, useful in antihypertensives or antipsychotics .

Substituent Effects :

  • Electron-withdrawing groups (e.g., fluorine in iloperidone) enhance blood-brain barrier penetration, critical for CNS drugs .
  • Hydrophilic groups (e.g., hydroxyl in the target compound) may reduce metabolic stability but improve solubility .

Synthetic Challenges: Iloperidone’s synthesis involves N-oxidation and crystallization steps to achieve >98% purity .

Pharmacological Data (Selected Compounds)

Compound Bioactivity (Model) Efficacy/IC50 Notes References
Iloperidone Antipsychotic (human) ED50: 10–20 mg/kg FDA-approved for schizophrenia
Compound 63 Antihypertensive (SHR rat) 35% BP reduction (30 mg/kg) Comparable to nifedipine
8d–8g Antifungal (C. albicans) MIC: 0.5–2 µg/mL Superior to fluconazole in resistant strains

Biological Activity

1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone is a compound of interest due to its potential biological activities. This compound features a triazole moiety, which has been associated with various pharmacological properties including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17N3O3
  • Molecular Weight : 259.30 g/mol

The biological activity of compounds containing the triazole ring is primarily attributed to their ability to interact with various biological targets:

  • Glycine Transporter Inhibition : Research indicates that triazole derivatives can inhibit the glycine transporter GlyT1, which is implicated in the treatment of schizophrenia and cognitive disorders. For instance, compounds similar to this compound have demonstrated significant inhibition of GlyT1 with low IC50 values (e.g., 1.8 nM for some derivatives) .

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. For example:

  • Antifungal and Antibacterial Activity : Compounds similar to this triazole derivative have been tested against various microbial strains. In vitro studies demonstrated that certain triazoles exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored in several studies:

  • Cell Proliferation Inhibition : Studies have shown that triazole derivatives can inhibit cell proliferation in cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies and Experimental Findings

StudyCompound TestedBiological ActivityKey Findings
Triazole DerivativeGlyT1 InhibitionIC50 = 1.8 nM; effective against cognitive disorders
Similar TriazoleAnticancerInduced apoptosis in cancer cell lines
Triazole DerivativeAntimicrobialSignificant activity against various bacterial strains

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Propoxy Chain Formation : React 4-hydroxy-3-methoxyacetophenone with epichlorohydrin under basic conditions (e.g., K₂CO₃) to introduce the 2-hydroxypropoxy group .

Triazole Incorporation : Substitute the terminal hydroxyl group with 1,2,4-triazole using nucleophilic substitution. This step may require refluxing in ethanol with glacial acetic acid as a catalyst (see analogous methods in ).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.
Optimization Tips :

  • Monitor reaction progress via TLC.
  • Adjust molar ratios (e.g., 1:1.2 for triazole:intermediate) to minimize unreacted starting material .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include the methoxy singlet (~δ 3.8 ppm), triazole protons (δ 8.1–8.3 ppm), and aromatic protons (δ 6.8–7.5 ppm).
    • ¹³C NMR : Confirm the ethanone carbonyl at ~δ 200 ppm .
  • X-ray Crystallography :
    • Single-crystal analysis (e.g., using a Stoe IPDS II diffractometer) reveals bond angles and hydrogen-bonding networks. For example, the triazole ring forms intermolecular hydrogen bonds (N–H···O) with the methoxy group, stabilizing the crystal lattice .

Advanced: How does molecular conformation impact biological activity, and what computational methods validate this?

Methodological Answer:

  • Conformational Analysis :
    • The 2-hydroxypropoxy linker adopts a gauche conformation, positioning the triazole for optimal hydrogen bonding with target enzymes (e.g., cytochrome P450) .
  • Computational Validation :
    • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to compare experimental (X-ray) and theoretical bond lengths (<0.01 Å deviation) .
    • Molecular docking (AutoDock Vina) predicts binding affinities to microbial targets, explaining observed antifungal activity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Variability in Assay Conditions :
    • Standardize MIC (Minimum Inhibitory Concentration) tests using CLSI guidelines. For example, discrepancies in antifungal activity against Candida albicans may stem from differences in inoculum size (1×10⁵ vs. 1×10⁶ CFU/mL) .
  • Structural Analogues :
    • Compare substituent effects: The 3-methoxy group enhances lipid solubility (logP = 1.8) vs. 4-methoxy derivatives (logP = 1.5), altering membrane permeability .

Basic: What safety protocols are critical during handling and disposal?

Methodological Answer:

  • Handling :
    • Use PPE (gloves, goggles) due to skin/eye irritation risks (H313/H319) .
    • Work under fume hoods to avoid inhalation (H335).
  • Disposal :
    • Neutralize waste with 10% NaOH, then incinerate via licensed facilities to prevent environmental release of triazole residues .

Advanced: How can reaction mechanisms for triazole substitution be validated experimentally?

Methodological Answer:

  • Kinetic Studies :
    • Conduct time-resolved ¹H NMR to track triazole incorporation (disappearance of epoxide protons at δ 3.2–3.5 ppm) .
  • Isotopic Labeling :
    • Use deuterated ethanol (CD₃CD₂OH) to confirm solvent participation in SN2 mechanisms via mass spectrometry .

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